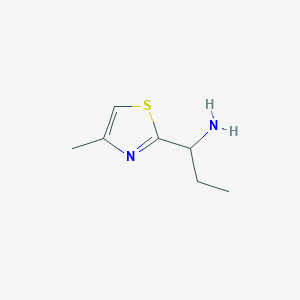

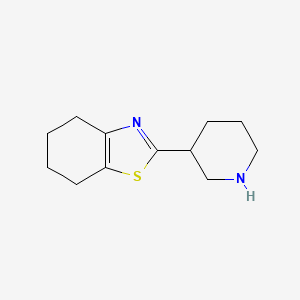

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Descripción general

Descripción

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1017211-92-5 . It has a molecular weight of 156.25 . It is in liquid form .

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, has been a topic of interest due to their broad applications in different fields . They are used in the production of agrochemicals, industrial materials, and photographic sensitizers . Furthermore, modifications of thiazole-based compounds at different positions have been explored to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Chemical Reactions Analysis

Thiazoles, including this compound, have been used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 257.5±25.0 °C . The density is predicted to be 1.070±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Chemoselective Synthesis : A synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone offers a chemoselective preparation method for thiazoles, showcasing the utility of related compounds in drug discovery programs. This approach highlights the capability to introduce functional groups to the thiazole core, potentially enabling the synthesis of biologically relevant derivatives (Colella et al., 2018).

Biological Activities

- Antimicrobial and Plant Growth Regulatory Activities : Novel ferrocenyl-containing thiazole imine derivatives exhibit antimicrobial and plant growth regulatory activities, indicating the potential of thiazole derivatives in agricultural applications (Yu et al., 2007).

- Antiproliferative and Antimicrobial Properties : Schiff bases derived from some 1,3,4-thiadiazole compounds have shown promising antiproliferative against cancer cell lines and antimicrobial properties, demonstrating the therapeutic potential of thiazole derivatives in cancer treatment and infection control (Gür et al., 2020).

- Enzyme Inhibitory Potential : Bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been evaluated for their therapeutic potential against Alzheimer's disease and diabetes, supported by in-silico studies. These findings underscore the versatility of thiazole derivatives in addressing neurodegenerative and metabolic diseases (Ramzan et al., 2018).

Advanced Materials and Nanotechnology

- Organogelation and Nanoparticle Synthesis : Thiazole-based organogelators exhibit interesting gelation properties that are influenced by non-covalent interactions. These materials have been utilized for the synthesis of silver and ZnO nanoparticles, demonstrating the application of thiazole derivatives in the development of nanomaterials for various technological applications (Yadav & Ballabh, 2015).

Corrosion Inhibition

- Molecular Dynamics and Quantum Chemical Studies : The corrosion inhibition performance of thiazole derivatives on iron surfaces has been evaluated through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the mechanisms through which thiazole derivatives protect metal surfaces, highlighting their potential in industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety information for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Direcciones Futuras

The future directions for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and other thiazole derivatives involve further exploration of their broad applications in different fields . This includes their use in the production of agrochemicals, industrial materials, and photographic sensitizers . Additionally, there is interest in the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mecanismo De Acción

Target of Action

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom Thiazoles and their derivatives have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazoles have been found to affect various biochemical pathways due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities

Pharmacokinetics

The polar nature of the thiazole ring in similar compounds suggests that the pharmacokinetic parameters should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Thiazoles and their derivatives have been known to exhibit a broad range of biological activities, suggesting they have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-6(8)7-9-5(2)4-10-7/h4,6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXNMJCZCLBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CS1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)

![3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199931.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)